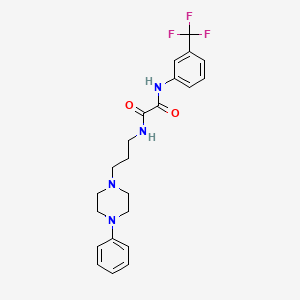

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

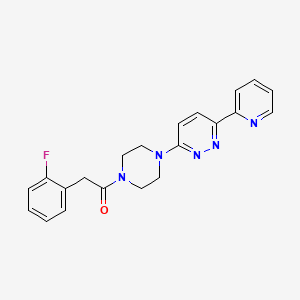

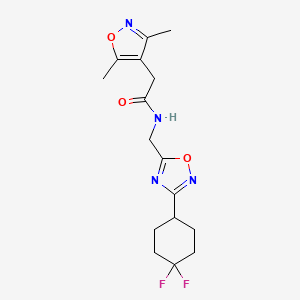

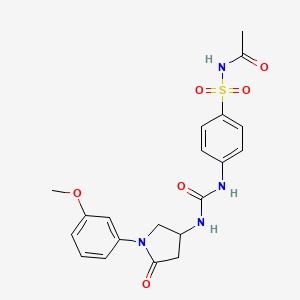

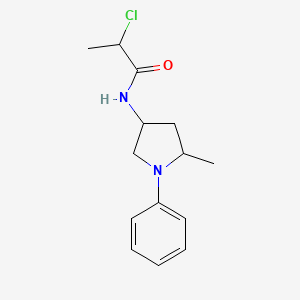

“N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains a phenylpiperazine moiety, which is often found in pharmaceuticals and other biologically active compounds . The trifluoromethyl group attached to a phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .

Molecular Structure Analysis

The molecular structure analysis would require more specific information such as an X-ray crystallography study or high-resolution NMR data. Unfortunately, such data does not appear to be available based on the information retrieved .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and melting point .Applications De Recherche Scientifique

Anticonvulsant Activity

Compounds structurally related to "N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" have been explored for their anticonvulsant properties. A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds, including 1-(4-phenylpiperazin-1-yl)-propanamides, which showed significant anticonvulsant activity across several preclinical models. These compounds demonstrated broad spectra of activity and high protective indexes, indicating a better safety profile compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Cardiovascular Applications

N-Phenylpiperazine derivatives, closely related to the chemical structure of interest, have been studied for their potential in treating cardiovascular diseases. Zhao et al. (2015) investigated the binding mechanism of these derivatives to α1A-adrenoceptor, a target relevant for cardiovascular conditions, using molecular docking and high-performance affinity chromatography. The study identified key binding sites and concluded that the binding was primarily driven by electrostatic forces and hydrogen bonds (Zhao et al., 2015).

Serotonin Receptor Affinity

Arylpiperazine derivatives have been shown to possess high affinity for 5-HT1A serotonin receptors. Glennon et al. (1988) synthesized a series of 4-substituted 1-arylpiperazines, demonstrating that these compounds have high affinity for 5-HT1A sites, suggesting potential applications in the development of treatments for disorders related to serotonin dysregulation (Glennon et al., 1988).

Mécanisme D'action

Target of Action

The primary target of the compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide, also known as N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, is the dopamine D2 receptor . This compound has an affinity to the dopamine D2 receptor of 115 nM . It also possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . This makes it a good hit for further development as a multifunctional ligand .

Mode of Action

This compound interacts with its molecular targets at the molecular level . The compound’s interaction with its targets and any resulting changes were studied using homology modeling, molecular docking, and molecular dynamics .

Biochemical Pathways

The compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide affects the dopamine and serotonin pathways due to its affinity to D1, D2, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . These receptors are involved in various neurological and psychological processes, including mood, reward, addiction, and pain perception.

Result of Action

In behavioral studies, N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide decreases amphetamine-induced hyperactivity measured as spontaneous locomotor activity in mice . Additionally, it improves memory consolidation after acute treatment in mice . It induces anxiogenic activity 30 minutes after acute treatment, but this effect is no longer observed 60 minutes after administration .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has shown affinity to dopamine D2 receptor of 115 nM . It also possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A and 5-HT7 receptors . This makes it a good hit for further development as a multifunctional ligand .

Cellular Effects

In cellular studies, N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has been observed to decrease amphetamine-induced hyperactivity when compared to the amphetamine-treated group . This was measured as spontaneous locomotor activity in mice .

Molecular Mechanism

The molecular mechanism of N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves interactions with its molecular targets at the molecular level . Homology modeling, molecular docking, and molecular dynamics have been used to study these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, N-[3-(4-phenylpiperazin-1-yl)propyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has been observed to induce anxiogenic activity 30 minutes after acute treatment . This effect has no longer been observed 60 minutes after administration of the compound in mice .

Propriétés

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O2/c23-22(24,25)17-6-4-7-18(16-17)27-21(31)20(30)26-10-5-11-28-12-14-29(15-13-28)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKKWLGWUKQJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)

![N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2606143.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2606149.png)

![ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2606151.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606153.png)